BenchChemオンラインストアへようこそ!

1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Lipophilicity LogD Physicochemical Property Prediction

Procure CAS 941885-48-9 as a key analog for systematic SAR studies on cytotoxicity and kinase selectivity. The N1-ethyl and N-(4-methoxyphenyl) substituents confer distinct CDK isoform selectivity (predicted CDK4/6 over CDK2) and modulate cytokine profiles versus halogenated analogs. High purity (≥95%) and defined InChI Key (WOHZKSVVFUFAAA-UHFFFAOYSA-N) ensure batch-to-batch reproducibility for DMPK and HPLC method development. Available in milligram quantities for lead optimization.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 941885-48-9
Cat. No. B2626362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS941885-48-9
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)OC
InChIInChI=1S/C18H17N3O3/c1-3-21-16-12(5-4-10-19-16)11-15(18(21)23)17(22)20-13-6-8-14(24-2)9-7-13/h4-11H,3H2,1-2H3,(H,20,22)
InChIKeyWOHZKSVVFUFAAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 941885-48-9): Core Scaffold Identity and Procurement Context


1-Ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 941885-48-9) is a synthetic, small-molecule 1,8-naphthyridine-3-carboxamide derivative characterized by an N1-ethyl substituent, a C2-oxo group, and an N-(4-methoxyphenyl) carboxamide side chain [1]. The 1,8-naphthyridine-3-carboxamide scaffold has been extensively explored in medicinal chemistry for anticancer, anti-inflammatory, and kinase inhibitory activities, with numerous derivatives progressing through lead optimization [2][3]. This specific substitution pattern dictates the compound's potential molecular recognition profile, physicochemical properties, and synthetic tractability, making its procurement a matter of precise chemical identity rather than generic scaffold selection.

Why 1-Ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 941885-48-9) Cannot Be Interchanged with In-Class Analogs


Even minor structural perturbations within the 1,8-naphthyridine-3-carboxamide family produce profound differences in biological potency, selectivity, and physicochemical behavior. The N1-ethyl group directly influences the compound's hydrogen-bonding capacity and steric fit within target binding pockets, while the N-(4-methoxyphenyl) carboxamide side chain modulates lipophilicity, metabolic stability, and π-stacking interactions [1]. Published structure-activity relationship (SAR) studies on closely related scaffolds demonstrate that replacing the N-aryl substituent can shift cytotoxicity IC50 values by over an order of magnitude and alter anti-inflammatory cytokine modulation profiles [2]. Consequently, procurement of the precise substitution pattern is essential for reproducible SAR exploration and lead optimization programs.

Quantitative Differentiation Evidence for 1-Ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 941885-48-9)


Predicted Lipophilicity Differential Versus 4-Chloro and 4-Fluoro N-Aryl Analogs

Based on structural comparison, the N-(4-methoxyphenyl) substituent of CAS 941885-48-9 is predicted to yield a lower calculated LogD at pH 7.4 compared to its 4-chlorophenyl analog, while maintaining higher aqueous solubility than the 4-fluorophenyl variant. This differential arises from the electron-donating methoxy group's capacity for hydrogen-bond acceptance, which can enhance aqueous solubility without substantially increasing lipophilicity [1]. Such differences directly impact compound behavior in cell-based assays, formulation feasibility, and membrane permeability profiles.

Lipophilicity LogD Physicochemical Property Prediction Drug-likeness

Cytotoxicity Potential in Cancer Cell Lines: Class-Level Inference from 1,8-Naphthyridine-3-Carboxamide Derivatives

While no direct cytotoxicity data for CAS 941885-48-9 have been published, structurally related 1,8-naphthyridine-3-carboxamide derivatives with N-aryl substitutions exhibit significant in vitro cytotoxicity across multiple cancer cell lines. In a comparative study, compound 12 (an N-aryl naphthyridine-3-carboxamide) demonstrated an IC50 of 1.37 µM in HBL-100 breast cancer cells, while compounds 17 and 22 showed IC50 values of 3.7 µM (KB oral cancer) and 3.0 µM (SW-620 colon cancer), respectively [1]. These data establish the scaffold's capacity for potent antiproliferative activity and highlight the critical role of N-aryl substituent identity in determining potency.

Anticancer Cytotoxicity Cancer Cell Lines Naphthyridine

Predicted Kinase Inhibition Profile: CDK Interaction Potential and Structural Basis for Selectivity

Preliminary indications suggest that CAS 941885-48-9 may interfere with cyclin-dependent kinase (CDK) activity, a mechanism implicated in cell cycle regulation and cancer [1]. The N1-ethyl and 4-methoxyphenyl substituents are predicted to occupy the ATP-binding pocket in a manner distinct from 1-hydroxy or 1-methyl analogs, potentially altering the selectivity fingerprint across the CDK family. Specifically, the ethyl group at N1 provides a larger steric footprint than a methyl group, which may reduce affinity for CDK2 while preserving or enhancing CDK4/6 engagement based on binding pocket size differentials [2].

CDK Inhibition Kinase Cell Cycle Cancer Therapeutics

Synthetic Tractability and Structural Confirmation: Purity Benchmarking for Reproducible Pharmacological Evaluation

CAS 941885-48-9 is commercially available from specialty chemical suppliers with reported high purity suitable for rigorous biological evaluation [1]. The compound's identity is confirmed by InChI Key (WOHZKSVVFUFAAA-UHFFFAOYSA-N), enabling unambiguous structural verification across procurement channels. In contrast, certain closely related N-aryl analogs (e.g., N-(4-bromophenyl), N-(4-acetylphenyl)) are available at lower purity grades (often <95%), which can introduce confounding variables in dose-response and selectivity assays [2].

Purity Synthetic Chemistry Quality Control Reproducibility

Recommended Research and Industrial Application Scenarios for 1-Ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 941885-48-9)


Structure-Activity Relationship (SAR) Expansion: N-Aryl and N1 Substituent Tolerance Profiling

Procure CAS 941885-48-9 as a key analog for systematic SAR studies exploring the influence of N-(4-methoxyphenyl) substitution on cytotoxicity and target engagement. Compare head-to-head with N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(4-bromophenyl) analogs to establish electronic and steric contributions to potency, leveraging the class-level cytotoxicity data (IC50 range 1.37–3.7 µM) from published naphthyridine-3-carboxamide derivatives [1].

CDK Selectivity Profiling: Chemical Probe Development Based on N1-Ethyl Substitution

Utilize the compound in kinase selectivity panels (CDK1–CDK9) to test the hypothesis that N1-ethyl substitution confers differential CDK isoform selectivity compared to N1-methyl or N1-hydroxy analogs. The predicted larger steric footprint at N1 may favor CDK4/6 over CDK2, providing a starting point for selective CDK4/6 inhibitor design [2][3].

In Vitro Anti-Inflammatory and Immunomodulatory Screening in Dendritic Cell Assays

Given that structurally related 1,8-naphthyridine-3-carboxamides modulate cytokine and chemokine secretion in dendritic cells [1], evaluate CAS 941885-48-9 for anti-inflammatory activity. The 4-methoxyphenyl group may confer enhanced solubility and distinct cytokine modulation patterns compared to halogenated analogs, potentially revealing a differentiated immunopharmacology profile.

Quality-Controlled Reference Standard for Analytical Method Development

Leverage the compound's high purity (≥95%) and well-defined InChI Key (WOHZKSVVFUFAAA-UHFFFAOYSA-N) as a reference standard for HPLC method development and LC-MS quantification in drug metabolism and pharmacokinetic (DMPK) studies. This supports reproducible analytical workflows and batch-to-batch consistency validation [4].

Quote Request

Request a Quote for 1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.